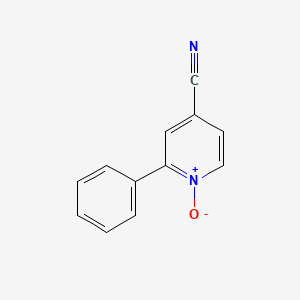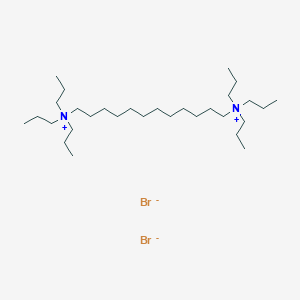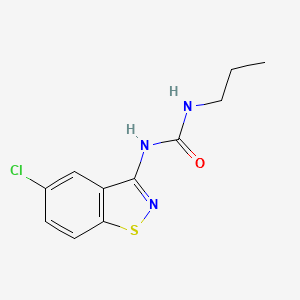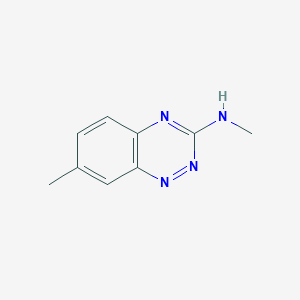
1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing a pyridine ring substituted with a phenyl group, a nitrile group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the phenyl, nitrile, and oxo groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by nitrile formation and oxidation steps. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amines.
Scientific Research Applications
1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with DNA to affect gene expression.
Comparison with Similar Compounds
- 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
- Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-
Comparison: 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
111830-43-4 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-oxido-2-phenylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-6-7-14(15)12(8-10)11-4-2-1-3-5-11/h1-8H |
InChI Key |
QKUYVNUXWNLOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C=CC(=C2)C#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)






![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)

![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)



